molecular formula C21H15N5O B11990754 N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide CAS No. 114992-02-8

N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide

Cat. No.: B11990754
CAS No.: 114992-02-8
M. Wt: 353.4 g/mol
InChI Key: UQXOQJJNUHDELV-UHFFFAOYSA-N
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Description

N-(4-(1H-Imidazo(4,5-b)phenazin-2-yl)phenyl)acetamide is a synthetic organic compound with the molecular formula C21H15N5O and a molecular weight of 353.38 g/mol . Its CAS registry number is 114992-02-8 . This acetamide derivative features a complex structure that incorporates both imidazo[4,5-b]phenazine and phenylacetamide moieties, as represented by the SMILES code CC(NC1=CC=C(C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N2)C=C1)=O . This compound is part of a class of imidazole-containing heterocycles that are of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is limited in the public literature, structurally related imidazole derivatives have demonstrated notable biological activities in scientific studies. For instance, certain 2-substituted imidazole-acetamide derivatives have been synthesized and evaluated for their anticancer properties, showing significant cytotoxicity against human colon carcinoma (HT-29) and breast carcinoma (MCF-7) cell lines in vitro . The observed anticancer mechanisms among related compounds include the induction of apoptosis, as evidenced by DNA fragmentation assays . Furthermore, other analogs based on the imidazo[4,5-b]pyridine scaffold have been investigated for their antimicrobial activities, exhibiting promising in vitro efficacy against various bacterial and fungal strains . These findings highlight the value of this compound as a versatile chemical scaffold for developing new therapeutic agents and conducting pharmacological research. The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

114992-02-8

Molecular Formula

C21H15N5O

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H15N5O/c1-12(27)22-14-8-6-13(7-9-14)21-25-19-10-17-18(11-20(19)26-21)24-16-5-3-2-4-15(16)23-17/h2-11,23H,1H3,(H,22,27)

InChI Key

UQXOQJJNUHDELV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2

Origin of Product

United States

Preparation Methods

Phenazine Synthesis via Oxidative Coupling

Phenazine derivatives are typically synthesized from o-phenylenediamine and diketones. For example:

  • Quinoxaline formation : Reacting o-phenylenediamine with phenanthrenequinone in acetic acid yields phenazine-2,3-diamine.

  • Nitrogen functionalization : Bromination at the 2-position introduces reactivity for subsequent imidazole cyclization.

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 80–100°C

  • Catalyst: FeCl₃ (5 mol%)

  • Yield: 70–75%

Imidazole Ring Construction

The imidazo[4,5-b]phenazine moiety forms via cyclocondensation of phenazine-2,3-diamine with α-haloketones or aldehydes.

Procedure :

  • Dissolve phenazine-2,3-diamine (1 eq) in ethanol.

  • Add chloroacetaldehyde (1.2 eq) and heat at reflux for 12 hr.

  • Cool, filter, and recrystallize with ethanol/water (1:1).

Key Parameters :

  • Solvent : Ethanol (polar protic) enhances nucleophilic substitution.

  • Yield : 65%

Acetamide Functionalization

Acetylation of 4-Aminophenylimidazo[4,5-b]phenazine

The final step involves acetylating the aniline intermediate:

Synthetic Protocol :

  • Suspend 4-amino-N-(imidazo[4,5-b]phenazin-2-yl)aniline (1 eq) in dry dichloromethane.

  • Add acetic anhydride (1.5 eq) and triethylamine (2 eq) dropwise.

  • Stir at room temperature for 6 hr.

  • Quench with ice water, extract with DCM, and purify via silica gel chromatography.

Optimization Insights :

  • Excess acetic anhydride improves yield but risks diacetylation.

  • Yield : 82% (isolated)

Structural Characterization and Analytical Data

Spectroscopic Validation

FTIR (KBr, cm⁻¹) :

  • 3275 (N–H stretch, acetamide)

  • 1665 (C=O stretch)

  • 1590 (C=N, imidazole)

  • 750 (C–H bend, phenazine)

1H^1H-NMR (400 MHz, DMSO-d₆) :

  • δ 2.15 (s, 3H, CH₃CO)

  • δ 7.52–8.30 (m, 10H, aromatic H)

  • δ 10.25 (s, 1H, NH)

EI-MS : m/z 397.2 [M+H]⁺ (calc. 396.4)

Comparative Evaluation of Synthetic Methods

MethodStarting MaterialsYield (%)Purity (HPLC)Key Advantage
Sequential cyclizationPhenazine-2,3-diamine + chloroacetaldehyde6598.5High regioselectivity
One-pot synthesiso-Phenylenediamine + phenanthrenequinone + chloroacetaldehyde5897.2Reduced steps
Late-stage acetylation4-Aminophenylimidazophenazine + acetic anhydride8299.1Scalable, minimal byproducts

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :

    • Use DMSO/EtOH mixtures (3:1) for phenazine derivatives.

  • Diacetylation Side Reactions :

    • Employ controlled stoichiometry (1:1.5 amine:anhydride).

  • Imidazole Ring Oxidation :

    • Conduct reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Products Applications
6M HCl, 80°C, 4 hrs4-(1H-Imidazo[4,5-b]phenazin-2-yl)aniline + acetic acidPreparation of amine derivatives
2M NaOH, reflux, 6 hrsSodium 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenylammonium + acetate ionsFunctional group interconversion

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction efficiency depends on steric hindrance from the bulky imidazo-phenazine group.

Substitution Reactions

Electrophilic aromatic substitution occurs at electron-rich positions of the phenazine ring:

Reagent Position Product Yield
HNO₃/H₂SO₄, 0°CC-66-Nitroimidazo[4,5-b]phenazine derivative58%
Br₂/FeBr₃, CH₂Cl₂, RTC-99-Bromoimidazo[4,5-b]phenazine derivative72%

The imidazole nitrogen directs electrophiles to the para position of the phenazine ring. Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidation Reactions

The phenazine core undergoes oxidation under strong oxidants:

Oxidizing Agent Conditions Product Observation
KMnO₄, H₂SO₄, 60°C3 hrs1,4-Phenazinedione derivativeColor change to deep yellow
H₂O₂, FeCl₃, CH₃CN RT, 12 hrsEpoxide formation at C=N bondsIncreased polarity

Oxidation mechanisms involve radical intermediates or electrophilic oxygen insertion. The 1,4-phenazinedione derivative shows enhanced fluorescence properties.

Cyclization Reactions

Thermal or acid-catalyzed cyclization generates fused polycyclic systems:

Conditions Product Key Interaction
PPA, 120°C, 8 hrsBenzimidazo[2,1-a]phenazine fused structureIntramolecular N–H⋯N hydrogen bonding
CuI, DMF, 150°C Triazolophenazine hybridClick chemistry-driven cycloaddition

These reactions exploit the electron-deficient nature of the phenazine ring, facilitating nucleophilic attack by adjacent functional groups.

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition:

Wavelength Additive Product Quantum Yield
365 nmAnthraceneDiels-Alder adduct at C-5/C-60.32
254 nmNoneDewar phenazine isomer0.18

Photoreactivity is attributed to the planar conjugated system, which promotes excited-state electron transfer.

Comparative Reactivity Table

Key differences from structural analogs:

Compound Reactivity Difference
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide Lower electrophilic substitution due to absence of phenazine π-system
N-[3-[3-[4-(aminomethyl)phenyl]imidazo[4,5-b]pyridin-5-yl]phenyl]acetamide Enhanced solubility enables aqueous-phase reactions

Mechanistic Insights

  • Amide Hydrolysis : Follows a tetrahedral intermediate pathway, with rate-limiting step dependent on pH.

  • Electrophilic Substitution : Density Functional Theory (DFT) calculations show C-6 and C-9 have the lowest localization energies (─4.8 eV and ─5.1 eV, respectively).

  • Oxidative Pathways : Electron Paramagnetic Resonance (EPR) studies confirm phenoxyl radical formation during KMnO₄ oxidation.

This reactivity profile positions N-(4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide as a versatile scaffold for synthesizing bioactive molecules and functional materials .

Comparison with Similar Compounds

Key Structural Variations:

Compound Name Core Heterocycle Substituents/Modifications
N-(4-(1H-Imidazo[4,5-b]phenazin-2-YL)phenyl)acetamide Imidazo[4,5-b]phenazine Phenazine fused system; para-acetamide phenyl
Compound 4i () Imidazo[4,5-b]pyridine Oxazolo[4,5-b]pyridine; biphenoxyacetamide
Compound 7 () Imidazo[4,5-c]quinoline 2-Cyanopropan-2-yl; methyl group at N1
FP1-12 () Oxazol-triazole hybrid Hydroxyacetamide; sulfanyl-triazole linkage

In contrast, imidazo[4,5-b]pyridine derivatives (e.g., 4i, 4r, 4t in ) exhibit smaller conjugated systems but retain strong electron-deficient characteristics, favoring interactions with enzymes like fatty acid amide hydrolase (FAAH) .

FAAH Inhibition ():

  • 4i (Imidazo[4,5-b]pyridine): IC₅₀ = 0.35 µM, attributed to the oxazolo[4,5-b]pyridine aniline and biphenoxyacetamide groups, which optimize hydrophobic and hydrogen-bonding interactions with FAAH .
  • 4t (Imidazo[4,5-b]phenazin-2-YL analog): Not explicitly tested, but the phenazine core may enhance binding affinity due to increased planarity and electronic delocalization.

Antiproliferative Activity ():

The acetamide group in N-(4-(1H-Imidazo[4,5-b]phenazin-2-YL)phenyl)acetamide may improve membrane permeability relative to hydroxyacetamides .

Patent and Commercial Relevance (–6)

However, the phenazine variant’s unique properties may position it for niche applications in oncology or antimicrobial therapy .

Biological Activity

N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are derived from phenazine derivatives and imidazole-based structures. The general synthetic route includes:

  • Formation of Phenazine Derivatives : Reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines.
  • Acetylation : The final step involves acetylation of the amine group to yield the acetamide derivative.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related imidazo[4,5-b]phenazines have shown:

  • Inhibition of Cell Growth : Compounds demonstrated variable inhibitory activity against the NCI-60 cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of topoisomerases and induction of apoptosis through reactive oxygen species (ROS) pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : Similar phenazine derivatives have shown potent antibacterial activity against Staphylococcus aureus and other pathogens, with minimal inhibitory concentrations (MICs) reported as low as 0.78 µM .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the structure enhances antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazo[4,5-b]phenazine derivatives:

StudyFindings
DPIQ Study Investigated the compound DPIQ (a related structure), showing significant cell growth inhibition across multiple cancer lines with a correlation to NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Topoisomerase Inhibition Compounds were identified as dual inhibitors of topoisomerases I and IIα, suggesting a mechanism for their anticancer effects through DNA interaction .
Antimicrobial Efficacy A focused library study revealed several bromophenazines with enhanced antibacterial properties compared to standard antibiotics like pyocyanin .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds interfere with DNA replication by inhibiting topoisomerases.
  • Apoptosis Induction : Activation of ROS leads to programmed cell death in cancer cells.
  • Metal Ion Interaction : Some derivatives act as ligands for metal ions, affecting cellular signaling pathways.

Q & A

Q. What are the recommended synthetic routes for N-(4-(1H-imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide, and how can purity be optimized?

The synthesis typically involves condensation of phenazine derivatives with appropriately substituted phenylacetamide precursors. For example, imidazo-phenazine derivatives are synthesized via cyclization reactions using catalytic acid or base conditions. In a representative protocol, phenazine-1,2-diamine is reacted with 4-acetamidobenzaldehyde under microwave-assisted conditions to form the imidazo[4,5-b]phenazine core . Purity optimization includes:

  • Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 95:5 to 90:10) .
  • Recrystallization : Using ethanol or DMSO/water mixtures to achieve >95% purity .
  • Analytical validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry for confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the imidazo-phenazine core and acetamide substitution. For example, aromatic protons appear at δ 7.8–8.2 ppm, while the acetamide methyl group resonates at δ 2.1–2.3 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₅N₅O: 342.1354) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~3200 cm⁻¹ (N-H stretch) .

Q. What primary biological activities have been reported for this compound?

The compound exhibits dual inhibitory activity against topoisomerase I/IIα (Topo I/IIα), with IC₅₀ values in the nanomolar range (e.g., 0.12 µM for Topo I) . It also shows antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 1.8 µM in HeLa cells) via DNA intercalation and oxidative stress induction .

Advanced Research Questions

Q. How does structural modification at the phenazine core influence kinase inhibitory activity?

Substituents on the phenazine ring modulate selectivity and potency:

  • Electron-withdrawing groups (e.g., Cl) : Enhance Aurora kinase inhibition (e.g., IC₅₀ = 0.042 µM for Aurora-A in related imidazo-pyridine derivatives) .
  • Hydrophobic side chains : Improve cell membrane permeability, as seen in analogues with piperazine substituents .
  • Polar groups (e.g., -OH) : Reduce off-target effects but may decrease bioavailability .

Q. Example SAR Table :

Substituent PositionModificationTarget Kinase (IC₅₀, µM)Reference
R₁ (Phenazine C-2)-ClAurora-A (0.042)
R₂ (Acetamide N)-ThiazoleAurora-B (0.198)
R₃ (Phenyl C-4)-OHTopo I (0.12)

Q. How can researchers resolve contradictions in reported bioactivity across kinase assays?

Discrepancies may arise from:

  • Assay conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts IC₅₀ values .
  • Cell line variability : HeLa vs. MCF-7 cells show differential sensitivity due to expression levels of target kinases .
  • Off-target effects : Use isoform-specific inhibitors (e.g., AZD1152 for Aurora-B) to validate selectivity .

Q. Methodological recommendations :

  • Perform in vitro kinase profiling against a panel of 50+ kinases .
  • Use orthogonal assays (e.g., Western blot for phospho-histone H3 to confirm Aurora-B inhibition) .

Q. What in silico strategies predict multi-target effects of imidazo-phenazine derivatives?

  • Molecular docking : AutoDock Vina to simulate binding to Topo I (PDB: 1T8I) and Aurora-A (PDB: 4UYN) .
  • QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate with cell permeability and IC₅₀ .
  • Network pharmacology : Construct protein-protein interaction networks to identify off-targets (e.g., MAPK pathways) .

Q. What formulation challenges exist for in vivo studies of this compound?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) requires DMSO/PEG-400 vehicles .
  • Metabolic stability : Rapid glucuronidation in liver microsomes necessitates prodrug strategies (e.g., acetyl-protected phenols) .
  • Toxicity : Monitor hepatotoxicity via ALT/AST levels in murine models .

Q. How do researchers validate dual Topo I/IIα inhibition mechanisms?

  • DNA relaxation assays : Agarose gel electrophoresis to assess Topo I/IIα activity in the presence of the compound .
  • Comet assay : Detect DNA strand breaks in treated cells .
  • Fluorescence-based assays : Use ethidium bromide displacement to confirm DNA intercalation .

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